

# Unraveling "Antibacterial Agent 106": A Tale of Two Compounds

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## Compound of Interest

Compound Name: Antibacterial agent 106

Cat. No.: B12418497

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The designation "**Antibacterial agent 106**" does not refer to a single, universally recognized compound but has been used to identify at least two distinct chemical entities with demonstrated antimicrobial properties. This technical guide provides an in-depth analysis of two such agents: a potent phenylthiazole derivative identified by its CAS number and a promising tetrazole-based compound. Both have emerged from different research streams, showcasing diverse approaches to combating bacterial resistance.

## Phenylthiazole Derivative (CAS 2459657-11-3)

This compound, referred to as "**Antibacterial agent 106**" by chemical suppliers, is an orally active and potent agent with significant antibiofilm activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens.

## Chemical Structure

The precise chemical structure for the compound with CAS number 2459657-11-3 is not readily available in the public domain without access to specialized chemical databases. However, its molecular formula is  $C_{20}H_{24}N_6S$ . It is described as a click chemistry reagent containing an alkyne group, suggesting it is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, likely for applications in chemical biology and drug development such as target identification or the creation of more complex bioactive molecules. A related publication points to the modification of the lipophilic part of phenylthiazole antibiotics to control their drug-like properties.<sup>[1][2]</sup>

## Quantitative Data

Experimental data highlights its efficacy against challenging bacterial strains.

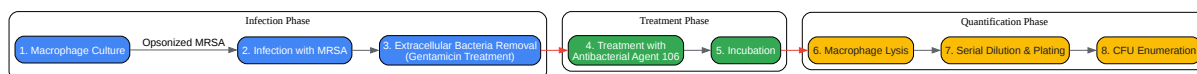
Metric	Value	Target Organism	Notes
Intracellular Clearance	99.7%	Methicillin-resistant S. aureus (MRSA)	Effective in clearing MRSA harbored inside macrophages.

Table 1: Biological Activity of Phenylthiazole Derivative (CAS 2459657-11-3)

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this specific compound require access to the cited literature, "Modifying the lipophilic part of phenylthiazole antibiotics to control their drug-likeness." in the European Journal of Medicinal Chemistry, 2020. However, a general workflow for evaluating intracellular antibacterial activity can be outlined.

### Experimental Workflow: Intracellular MRSA Clearance Assay



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Caption: Workflow for assessing the intracellular killing of MRSA by **Antibacterial Agent 106**.

## Tetrazole Derivative: N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Within a series of synthesized tetrazole derivatives, compound 106 emerged as a potent antimicrobial agent. This class of compounds, N-(1H-tetrazol-5-yl)-1-(aryl)methanimines, represents a promising scaffold for the development of new anti-infective drugs.[3]

## Chemical Structure

The general chemical structure for this series of compounds is characterized by an aryl group connected to a methanimine, which is in turn linked to a 5-amino-1H-tetrazole ring. The specific aryl group for compound 106 is not explicitly detailed in the initial findings but would be one of the variations (1-6) described in the synthesis protocol.

General Structure of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Where 'Ar' represents an aromatic group and 'R' is typically a hydrogen atom.

## Quantitative Data

Compound 106 from its series demonstrated broad-spectrum activity against both bacteria and yeast.[3]

Organism	MIC (µg/mL)	Antimicrobial Activity (%)
Staphylococcus aureus (Gram-positive)	16	95.26%
Escherichia coli (Gram-negative)	16	90.20%
Candida albicans (Yeast)	16	86.71%

Table 2: Antimicrobial Activity of Tetrazole Derivative 106[3]

## Experimental Protocols

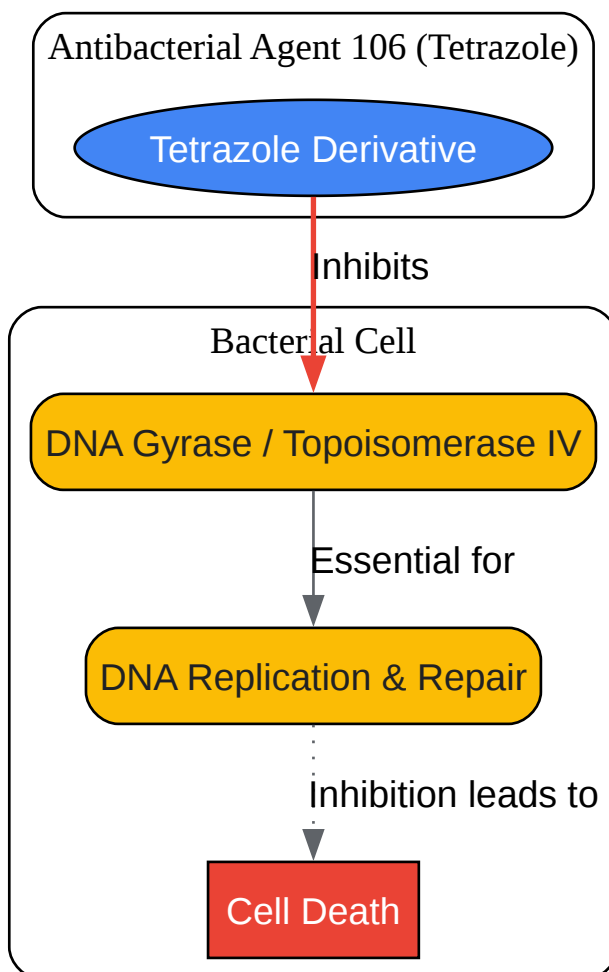
The synthesis of this class of tetrazole derivatives is a straightforward condensation reaction.[3]

Synthesis of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (101-106)

- **Reactant Preparation:** A solution of 1H-tetrazol-5-amine (0.010 mol) and the corresponding aromatic aldehyde (0.010 mol) is prepared in ethanol.[3]
- **Reaction:** The solution is refluxed for 2 hours in a water bath.[3]
- **Isolation and Purification:** The resulting solution is cooled, and the solid product is filtered off and recrystallized from petroleum ether.[3]

#### Signaling Pathway: Proposed Mechanism of Action

While the precise mechanism of action for this tetrazole derivative was not fully elucidated in the provided sources, many antimicrobial tetrazoles are known to interfere with essential cellular processes. One common target for heterocyclic antibacterials is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.



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Caption: Postulated inhibitory action of the tetrazole derivative on bacterial DNA replication.

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## References

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